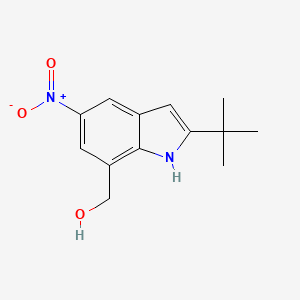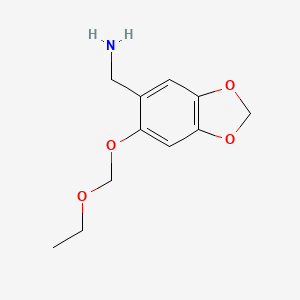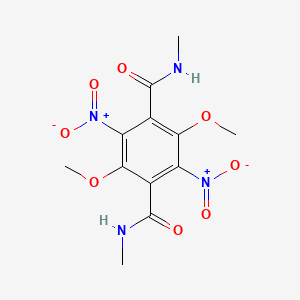![molecular formula C6H10O2 B8429564 (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 26828-72-8](/img/structure/B8429564.png)
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,6S)-7-oxabicyclo[410]heptan-2-ol is an organic compound with a unique structure featuring an epoxy group and a hydroxyl group on a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol typically involves the epoxidation of cyclohexene followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize cyclohexene, forming the epoxycyclohexane intermediate. This intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-diol: Similar structure but lacks the epoxy group.
Cyclohexanone: Contains a ketone group instead of an epoxy and hydroxyl group.
Cyclohexanol: Contains only a hydroxyl group without the epoxy group.
Uniqueness
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol is unique due to the presence of both an epoxy and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
特性
CAS番号 |
26828-72-8 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2/t4-,5+,6-/m1/s1 |
InChIキー |
NTUQPJNKERXQPA-NGJCXOISSA-N |
異性体SMILES |
C1C[C@H]([C@@H]2[C@H](C1)O2)O |
正規SMILES |
C1CC(C2C(C1)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxycarbonyl-5-methyl-7-(2-thienyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8429497.png)

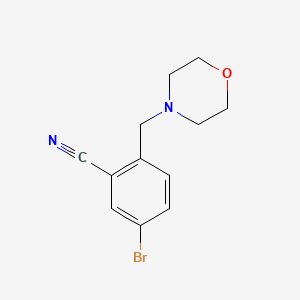
![Methyl 7-oxospiro[5.6]dodecane-8-carboxylate](/img/structure/B8429531.png)
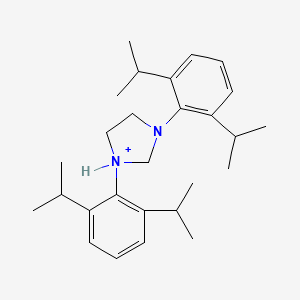
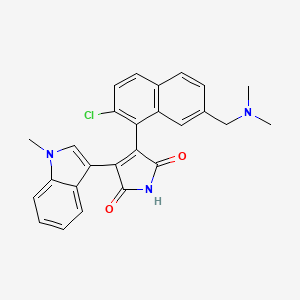
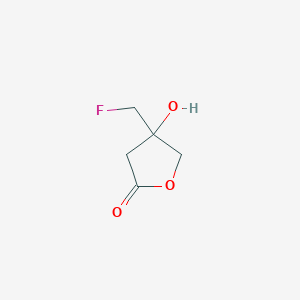
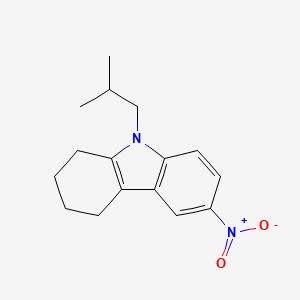
![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)
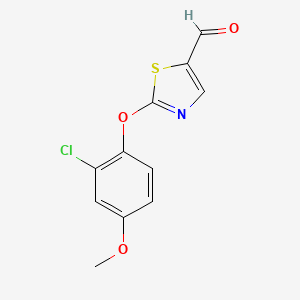
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid](/img/structure/B8429576.png)
